3-(Pentan-3-ylsulfamoyl)benzoic acid
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Overview
Description
3-(Pentan-3-ylsulfamoyl)benzoic acid is a chemical compound known for its unique structure and properties.
Preparation Methods
The synthesis of 3-(Pentan-3-ylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with pentan-3-ylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Pentan-3-ylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Pentan-3-ylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Pentan-3-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Pentan-3-ylsulfamoyl)benzoic acid can be compared with other similar compounds, such as sulfamoyl benzoic acid analogues. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. For example, sulfamoyl benzoic acid analogues have been studied for their agonist activity specific to certain receptors, highlighting their potential therapeutic applications .
Similar compounds include:
- Sulfamoyl benzoic acid
- 4-(Pentan-3-ylsulfamoyl)benzoic acid
- 3-(N-(Pentan-3-yl)sulfamoyl)benzoic acid
Properties
IUPAC Name |
3-(pentan-3-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-10(4-2)13-18(16,17)11-7-5-6-9(8-11)12(14)15/h5-8,10,13H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASWUKPVGSTUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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